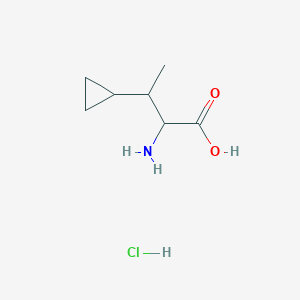
2-Amino-3-cyclopropylbutanoic acid hydrochloride
Descripción general
Descripción
“2-Amino-3-cyclopropylbutanoic acid hydrochloride” is a chemical compound with the CAS Number: 1803571-69-8 . It has a molecular weight of 179.65 and is commonly available in powder form .
Synthesis Analysis
The stereostructure of 2-amino-3-cyclopropylbutanoic acid, a novel plant growth regulator isolated from the mushroom Amanita castanopsidis Hongo, was determined to be (2 S ,3 S )-2 through its racemic and enantioselective syntheses employing the chelate–enolate Claisen rearrangement as a key step .
Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C7H13NO2.ClH/c1-4(5-2-3-5)6(8)7(9)10;/h4-6H,2-3,8H2,1H3,(H,9,10);1H .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Natural Source and Toxicity Studies
A notable study identified 2-amino-3-cyclopropylbutanoic acid as a compound isolated from the mushroom Amanita cokeri. The research highlighted its toxicity to certain fungi, arthropods, and bacteria, suggesting its role in the mushroom's defense mechanisms. The compound's toxicity could be reversed by adding isoleucine, indicating a specific biochemical interaction and potential for further study in microbial resistance mechanisms (Drehmel & Chilton, 2002).
Stereochemical Analysis
Another significant contribution to the understanding of 2-amino-3-cyclopropylbutanoic acid comes from its stereochemical analysis. A study focused on the total synthesis and determination of the stereochemistry of this compound, highlighting its function as a novel plant growth regulator. This research not only elucidated the compound's structure but also paved the way for synthesizing its enantiomers, which could have diverse biological activities (Morimoto et al., 2002).
Synthetic Applications
Synthetic methodologies for related compounds have also been explored. For instance, research into the synthesis of 3,4-disubstituted 4-aminobutanoic acids highlights the broader class of γ-aminobutyric acid derivatives to which 2-amino-3-cyclopropylbutanoic acid belongs. These compounds exhibit significant pharmacological activity, underscoring the importance of developing synthetic routes for their production (Vasil'eva et al., 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Amino-3-cyclopropylbutanoic acid hydrochloride is a novel plant growth regulator
Mode of Action
It’s known that the compound substantially inhibits root elongation in lettuce seedlings , suggesting it may interact with cellular processes involved in root growth
Biochemical Pathways
The specific biochemical pathways affected by this compound are not clearly defined in the available literature. Given its role as a plant growth regulator, it’s likely that it influences pathways related to plant growth and development. Its inhibitory effect on root elongation suggests it may impact pathways involved in cell division and elongation .
Result of Action
As a plant growth regulator, this compound affects plant growth patterns. It has been reported to substantially inhibit root elongation in lettuce seedlings . This suggests that the compound may alter cellular processes in the root, potentially impacting cell division and elongation.
Análisis Bioquímico
Biochemical Properties
2-Amino-3-cyclopropylbutanoic acid hydrochloride plays a significant role in biochemical reactions due to its structural similarity to natural amino acids. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the growth of lettuce roots by affecting the mechanical extensibility of cell walls . This interaction suggests that this compound may interfere with enzymes involved in cell wall synthesis or modification.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to inhibit root elongation in lettuce seedlings, indicating its impact on cell growth and development . This compound may influence cell signaling pathways, gene expression, and cellular metabolism by altering the mechanical properties of cell walls and potentially affecting the activity of key enzymes involved in these processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound can have long-term effects on cellular function, particularly in in vitro settings . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. It is important to determine the threshold levels for safe and effective use of this compound in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The exact pathways and interactions are still being studied, but its role in metabolism is evident from its biochemical properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Understanding these interactions is essential for determining its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
2-amino-3-cyclopropylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-4(5-2-3-5)6(8)7(9)10;/h4-6H,2-3,8H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWYRVFRZYXFRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803571-69-8 | |
| Record name | 2-amino-3-cyclopropylbutanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


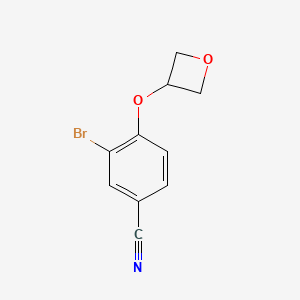
![4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzoic acid](/img/structure/B1381331.png)
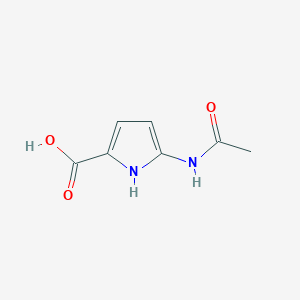


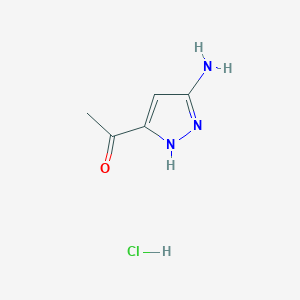
![8-(2-(4-Bromo-2-fluorophenoxy)ethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1381340.png)

![(8R,8AR)-8-(benzylamino)tetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B1381342.png)
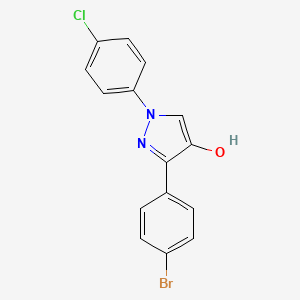
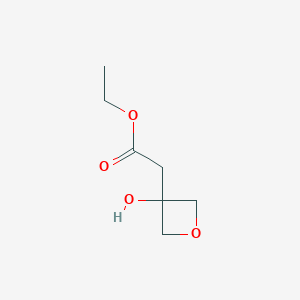
![N'-{3-[5-(2-Aminopyrimidin-4-Yl)-2-Tert-Butyl-1,3-Thiazol-4-Yl]-2-Fluorophenyl}-N-Ethyl-N-Methylsulfuric Diamide](/img/structure/B1381349.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride](/img/structure/B1381351.png)

